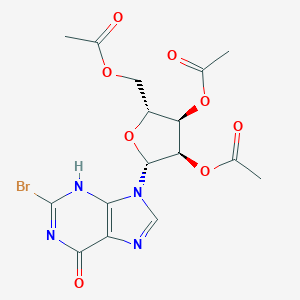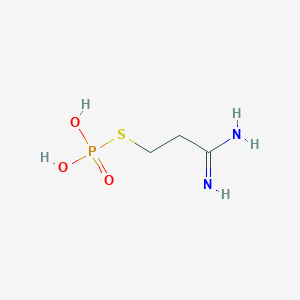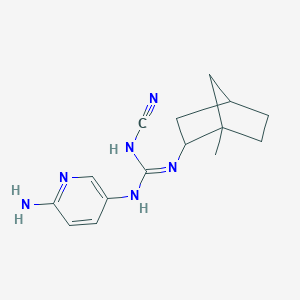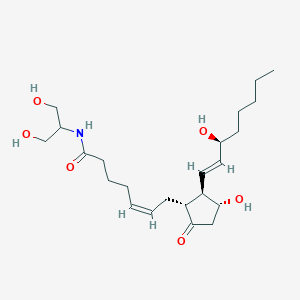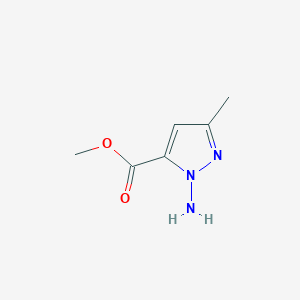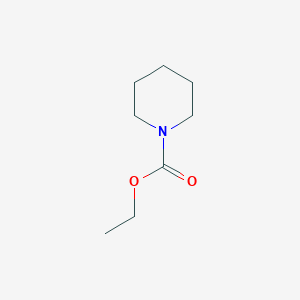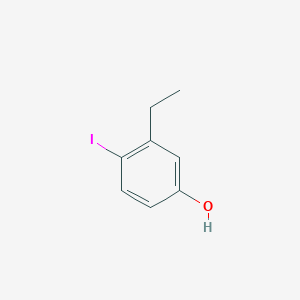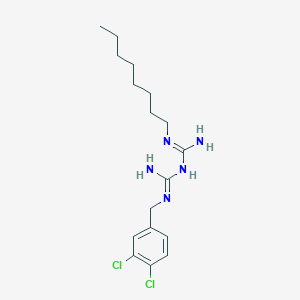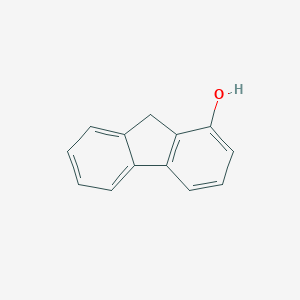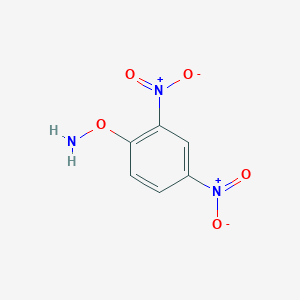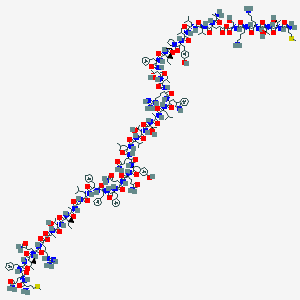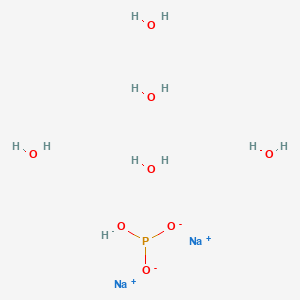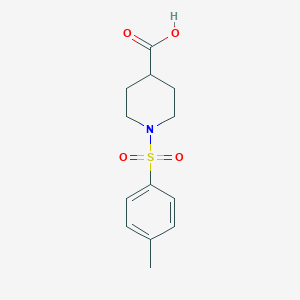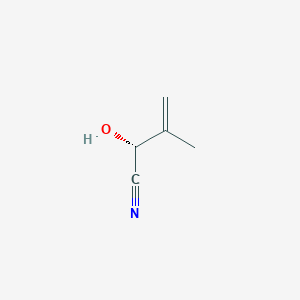
(2r)-2-Hydroxy-3-methylbut-3-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r)-2-Hydroxy-3-methylbut-3-enenitrile, also known as HMBN, is a chemical compound that belongs to the class of nitriles. It is a colorless liquid that has a strong odor and is soluble in water. HMBN has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The exact mechanism of action of (2r)-2-Hydroxy-3-methylbut-3-enenitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes in both bacteria and viruses, which may contribute to its antimicrobial properties. In cancer cells, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been shown to induce apoptosis, or programmed cell death, which may explain its potential as a cancer treatment.
Effets Biochimiques Et Physiologiques
(2r)-2-Hydroxy-3-methylbut-3-enenitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (2r)-2-Hydroxy-3-methylbut-3-enenitrile can inhibit the growth of various bacteria, viruses, and fungi. It has also been shown to inhibit the growth of cancer cells. In animal studies, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2r)-2-Hydroxy-3-methylbut-3-enenitrile in lab experiments is its relatively simple synthesis method. (2r)-2-Hydroxy-3-methylbut-3-enenitrile can be synthesized on a large scale, which makes it a cost-effective option for researchers. However, one limitation of using (2r)-2-Hydroxy-3-methylbut-3-enenitrile in lab experiments is its strong odor, which can be unpleasant to work with. Additionally, (2r)-2-Hydroxy-3-methylbut-3-enenitrile can be toxic if ingested or inhaled, so proper safety precautions must be taken when working with this compound.
Orientations Futures
There are several potential future directions for research on (2r)-2-Hydroxy-3-methylbut-3-enenitrile. One area of interest is its potential use as a cancer treatment. Further studies are needed to determine the efficacy and safety of (2r)-2-Hydroxy-3-methylbut-3-enenitrile in vivo. Another area of interest is its potential use as a pesticide. Further studies are needed to determine the effectiveness of (2r)-2-Hydroxy-3-methylbut-3-enenitrile as a pesticide and its potential impact on the environment. Additionally, (2r)-2-Hydroxy-3-methylbut-3-enenitrile's potential as a polymer additive could be further explored, as it may have applications in the development of new materials with improved mechanical properties.
Méthodes De Synthèse
(2r)-2-Hydroxy-3-methylbut-3-enenitrile can be synthesized by the reaction of acetaldehyde cyanohydrin with methyl vinyl ketone in the presence of a base catalyst. The reaction yields (2r)-2-Hydroxy-3-methylbut-3-enenitrile as the major product, along with some minor byproducts. The synthesis of (2r)-2-Hydroxy-3-methylbut-3-enenitrile is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
(2r)-2-Hydroxy-3-methylbut-3-enenitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been shown to have antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In the agrochemical industry, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. In the materials science field, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been studied for its potential use as a polymer additive, as it can improve the mechanical properties of polymers.
Propriétés
Numéro CAS |
147600-17-7 |
|---|---|
Nom du produit |
(2r)-2-Hydroxy-3-methylbut-3-enenitrile |
Formule moléculaire |
C5H7NO |
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-3-methylbut-3-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-4(2)5(7)3-6/h5,7H,1H2,2H3/t5-/m0/s1 |
Clé InChI |
WKRMIWMWBWPVQH-YFKPBYRVSA-N |
SMILES isomérique |
CC(=C)[C@H](C#N)O |
SMILES |
CC(=C)C(C#N)O |
SMILES canonique |
CC(=C)C(C#N)O |
Synonymes |
(R)-2-HYDROXY-3-METHYL-3-BUTENENITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



